2-Phenylpentan-3-amine
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry Research
The value of 2-Phenylpentan-3-amine in academic research is primarily seen through its role as a structural motif and a building block in the synthesis of more complex molecules with specific biological activities.
In organic synthesis , compounds with a phenylpentanamine core serve as versatile intermediates. The synthesis of derivatives often involves methods like reductive amination. For instance, research on N-phenethyl-1-phenyl-pentan-3-amine, a derivative of the isomeric 1-phenylpentan-3-amine, utilized a reductive amination of a ketone precursor (1-phenylpentan-3-one) with phenethylamine (B48288) to furnish the final product. researchgate.net This common synthetic route highlights how the core structure can be readily modified, allowing chemists to build a library of related compounds for further investigation. The phenylalkylamine structure is a common feature in many biologically active compounds, making its synthesis and derivatization a key area of study. biosynth.com
In medicinal chemistry , the focus lies on designing and synthesizing derivatives of the phenylpentanamine scaffold to target specific biological pathways. Research has demonstrated that modifying this core structure can lead to compounds with significant therapeutic potential. Two notable examples are the development of vasorelaxants and dipeptidyl peptidase 4 (DPP-4) inhibitors.
Vasorelaxant Activity: A synthesized analogue, N-phenethyl-1-phenyl-pentan-3-amine, was developed based on the pharmacophore of a natural product, Schwarzinicine A. nottingham.edu.mywhiterose.ac.uk This new compound was found to exhibit vasorelaxant effects by inhibiting human TRPC3, TRPC4, TRPC5, and TRPC6 channels, thereby reducing calcium influx into cells. researchgate.netwhiterose.ac.uk
DPP-4 Inhibition: In another line of research, derivatives of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine were rationally designed as potent inhibitors of DPP-4, an important target for the treatment of type 2 diabetes. nih.gov Starting from a natural product lead, researchers were able to create highly potent inhibitors, with compounds 22a and 24a showing inhibitory concentrations (IC50) of approximately 2.0 nM and demonstrating stable pharmacological effects. nih.gov
Overview of Current Research Trajectories and Future Directions
Current research trajectories are centered on the exploration of the 2-phenylpentanamine scaffold for drug discovery through the synthesis and evaluation of novel analogues. The strategy often involves using the core structure as a template and introducing various functional groups to enhance potency, selectivity, and pharmacokinetic properties.
The main research directions include:
Structure-Activity Relationship (SAR) Studies: A primary focus is on conducting detailed SAR studies. By synthesizing a series of related compounds and evaluating their biological activity, researchers can determine which structural features are crucial for the desired effect. For example, the study on N-phenethyl-1-phenyl-pentan-3-amine compared its activity to its parent natural compound, Schwarzinicine A, noting that the synthetic analogue has two phenyl rings while the natural product has three, and lacks the methoxy (B1213986) substituents. nottingham.edu.mywhiterose.ac.uk
Rational Drug Design: Leveraging computational tools and established biochemical knowledge, scientists are rationally designing new molecules. The successful development of DPP-4 inhibitors from a 2-phenyl-amine scaffold was achieved through techniques like 3D molecular similarity-based scaffold hopping and analysis of electrostatic complementarity. nih.gov
Future directions will likely involve the continued application of these strategies to explore the therapeutic potential of this compound derivatives in other areas. The demonstrated activity against TRPC channels suggests that new analogues could be investigated for a variety of conditions where these channels play a pathological role. whiterose.ac.uk Furthermore, the success in targeting enzymes like DPP-4 opens the door to exploring this chemical scaffold for the inhibition of other enzymes relevant to human diseases. The ultimate goal is the optimization of these lead compounds into viable clinical candidates.
The table below summarizes key research findings on derivatives based on the phenylpentanamine or related phenyl-amine scaffolds.
| Derivative/Analogue | Research Focus | Key Findings | Citations |
| N-phenethyl-1-phenyl-pentan-3-amine | Vasorelaxant Activity | Elicits vasorelaxation by inhibiting multiple TRPC channels (TRPC3, 4, 5, 6), thus attenuating calcium influx. | researchgate.netnottingham.edu.mywhiterose.ac.uk |
| 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives (e.g., 22a, 24a) | Type 2 Diabetes (DPP-4 Inhibition) | Designed as highly potent DPP-4 inhibitors (IC50 ≈ 2.0 nM). Compound 22a showed long-acting inhibition of DPP-4 and improved glucose tolerance in vivo. | nih.gov |
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-phenylpentan-3-amine |
InChI |
InChI=1S/C11H17N/c1-3-11(12)9(2)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3 |
InChI Key |
PSBBRUWGPMOLMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylpentan 3 Amine and Its Analogues
Classical and Contemporary Approaches to Amine Synthesis Relevant to the 2-Phenylpentan-3-amine Scaffold
Traditional methods for amine synthesis, such as reductive amination, alkylation, and nucleophilic substitution, are foundational to the preparation of this compound. These methods offer versatility and are often the first choice for accessing the racemic form of the target compound.
Reductive Amination Strategies from Carbonyl Precursors
Reductive amination is a widely utilized and highly effective method for the synthesis of amines, including this compound. wikipedia.orglibretexts.org This reaction typically involves the condensation of a carbonyl compound with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org For the synthesis of this compound, the logical carbonyl precursor is 1-phenyl-2-pentanone.
The general process involves reacting 1-phenyl-2-pentanone with ammonia to form the corresponding imine, which is then reduced using a suitable reducing agent. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.com Sodium cyanoborohydride is often preferred due to its mild nature and its ability to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com
Table 1: Examples of Reductive Amination for the Synthesis of Primary Amines
| Carbonyl Precursor | Amine Source | Reducing Agent | Product | Reference |
| Aldehydes/Ketones | Ammonia | H₂/Catalyst (Pt, Pd, Ni) | Primary Amine | wikipedia.org |
| Aldehydes/Ketones | Ammonia | Sodium Cyanoborohydride | Primary Amine | masterorganicchemistry.com |
| 1-Phenyl-2-propanone | Ammonium (B1175870) Acetate/NaBH₃CN | Sodium Cyanoborohydride | 2-Amino-1-phenylpropane | researchgate.net |
It is important to note that while this method is effective for producing the amine, the direct reductive amination of 1-phenyl-2-pentanone with ammonia will result in a racemic mixture of (2R,3S)- and (2S,3R)-2-phenylpentan-3-amine, as well as (2R,3R)- and (2S,3S)-2-phenylpentan-3-amine, due to the two chiral centers created during the reaction.
Alkylation Reactions for Amine Formation
Alkylation of amines is another fundamental approach to constructing C-N bonds. In the context of synthesizing this compound, this could theoretically be achieved by reacting a suitable amine with an alkylating agent. One potential route could involve the alkylation of 3-aminopentane (B48096) with a benzyl (B1604629) halide, such as benzyl bromide.
However, a significant drawback of direct alkylation of ammonia or primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. umich.edu Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired primary or secondary amine. To circumvent this, methods have been developed for the selective mono-N-alkylation of amines.
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions provide another avenue for the synthesis of amines. For this compound, this could involve the reaction of a nucleophilic amine source with a substrate containing a suitable leaving group. For instance, reacting phenethylamine (B48288) with a 3-halopentane (e.g., 3-bromopentane) could potentially yield the target molecule.
Similar to alkylation, this method can also suffer from lack of selectivity and the potential for side reactions, such as elimination, especially with sterically hindered substrates. The choice of solvent and reaction conditions is critical to favor the desired substitution reaction.
Stereoselective Synthesis of Chiral this compound and Stereoisomers
The presence of two stereocenters in this compound makes its stereoselective synthesis a key challenge. Modern synthetic methods, including asymmetric catalysis and biocatalysis, offer powerful tools to control the stereochemical outcome of the reaction and produce enantiomerically enriched or pure stereoisomers.
Asymmetric Catalysis in Amine Synthesis (e.g., Organocatalysis, Metal Catalysis with Chiral Ligands)
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral amines with high enantioselectivity. rsc.orgfrontiersin.org This can be broadly categorized into organocatalysis and metal catalysis.
Organocatalysis: Chiral organocatalysts, such as those derived from natural amino acids or cinchona alkaloids, can be employed to catalyze the asymmetric synthesis of amines. rsc.org These catalysts can activate the substrates through the formation of chiral intermediates, guiding the stereochemical outcome of the reaction. For the synthesis of chiral β-phenylamines, organocatalytic methods have been developed, although specific applications to this compound are not widely reported.
Metal Catalysis with Chiral Ligands: Transition metal complexes with chiral ligands are extensively used for asymmetric hydrogenation and reductive amination reactions. nih.gov Chiral phosphine (B1218219) ligands, for instance, can coordinate to a metal center (e.g., rhodium, iridium, or ruthenium) to create a chiral environment that directs the approach of the substrate, leading to the formation of one enantiomer in excess.
For the asymmetric reductive amination of 1-phenyl-2-pentanone, a chiral metal catalyst could be employed to achieve high enantioselectivity. The choice of the metal, the chiral ligand, and the reaction conditions are all critical factors in determining the efficiency and stereoselectivity of the transformation.
Table 2: Examples of Chiral Ligands Used in Asymmetric Amine Synthesis
| Catalyst Type | Chiral Ligand Example | Metal | Reaction Type | Reference |
| Metal Catalyst | BINAP | Ruthenium | Asymmetric Hydrogenation | |
| Metal Catalyst | Josiphos | Iridium | Asymmetric Hydrogenation | |
| Organocatalyst | Cinchona Alkaloid Derivatives | - | Various | rsc.org |
| Organocatalyst | Proline Derivatives | - | Various | frontiersin.org |
Biocatalytic Approaches for Enantiopure Amine Synthesis (e.g., Amine Dehydrogenases, Reductive Amination with Enzymes)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. nih.govnih.gov Enzymes, such as amine dehydrogenases (AmDHs) and transaminases, can catalyze the asymmetric synthesis of amines with excellent enantioselectivity and under mild reaction conditions. nih.govresearchgate.net
Amine Dehydrogenases (AmDHs): AmDHs are a class of enzymes that catalyze the reductive amination of ketones to produce chiral amines. nih.govresearchgate.net These enzymes utilize a cofactor, typically NADH or NADPH, as a hydride source for the reduction of the imine intermediate. Wild-type and engineered AmDHs have been shown to be effective for the synthesis of a range of chiral amines, including those with aliphatic side chains. frontiersin.orgwhiterose.ac.uk
For the synthesis of this compound, an AmDH could be used to catalyze the reductive amination of 1-phenyl-2-pentanone with ammonia. The stereoselectivity of the reaction would be dictated by the specific enzyme used, with different AmDHs exhibiting preferences for the (R)- or (S)-enantiomer.
Reductive Amination with Enzymes: Besides AmDHs, other enzymes like imine reductases (IREDs) can also be employed for the asymmetric reduction of pre-formed imines or for one-pot reductive amination reactions. nih.gov These enzymatic approaches often exhibit high substrate specificity and enantioselectivity, making them valuable tools for the synthesis of enantiopure amines.
Table 3: Examples of Biocatalytic Reductive Amination
| Enzyme Type | Substrate Example | Product Example | Enantiomeric Excess (ee) | Reference |
| Amine Dehydrogenase | Aliphatic Ketones | Chiral Primary Amines | >99% (R) | researchgate.net |
| Amine Dehydrogenase | Butan-2-one | (S)-Butan-2-amine | 93.6% | whiterose.ac.uk |
| Imine Reductase | Various Ketones | Chiral Amines | High | nih.gov |
The development of robust and efficient biocatalysts through protein engineering continues to expand the scope of enzymatic amine synthesis, offering promising routes to chiral molecules like this compound. nih.gov
Chiral Auxiliary-Mediated Synthetic Routes
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This approach is a cornerstone of asymmetric synthesis.
One of the most well-established families of chiral auxiliaries is the Evans oxazolidinones. These auxiliaries are typically derived from readily available amino alcohols. wikipedia.org The substrate, an acyl oxazolidinone, can be deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile (e.g., an alkyl halide) from the less hindered face, leading to a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the chiral carboxylic acid derivative, which can be further converted to the target amine.
Pseudoephedrine and its analogue, pseudoephenamine, also serve as highly effective chiral auxiliaries. nih.gov When a carboxylic acid is converted to a pseudoephedrine amide, the α-proton can be selectively removed to form a stable enolate. The stereochemistry of subsequent alkylation is controlled by the chiral scaffold, with the electrophile adding anti to the hydroxyl group and syn to the methyl group of the auxiliary. nih.gov This method has shown remarkable success, particularly in reactions that form quaternary carbon centers. nih.gov
Another important class of auxiliaries is the tert-butanesulfinamides. tcichemicals.com Condensation of a tert-butanesulfinamide with an aldehyde or ketone produces a tert-butanesulfinyl imine. The addition of a Grignard or organolithium reagent to this imine proceeds with high stereoselectivity, which is rationalized by a six-membered ring transition state where the metal coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. wikipedia.org This directs the nucleophile to one face of the C=N double bond. The auxiliary can then be cleaved under acidic conditions to yield the desired chiral amine.
Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Forms predictable Z-enolates; high diastereoselectivity. wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of carboxylic acids | Highly crystalline derivatives; excellent stereocontrol. nih.gov |
| Tert-butanesulfinamide | Asymmetric synthesis of chiral amines | Applicable to a wide range of aldehydes and ketones. wikipedia.orgtcichemicals.com |
Stereospecific Rearrangements and Cyclizations (e.g., Aziridinium (B1262131) Ion Ring Opening)
Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, offer a powerful method for synthesizing chiral molecules. The ring-opening of activated three-membered rings, such as aziridinium ions, is a prime example of this strategy for accessing β-amino compounds.
Aziridinium ions are highly reactive intermediates that can be generated in situ from β-amino alcohols or other suitable precursors. mdpi.comrsc.org The transformation of a β-amino alcohol into a species with a good leaving group at the oxygen (e.g., via treatment with trifluoroacetic anhydride (B1165640) or thionyl chloride) facilitates an intramolecular nucleophilic attack by the nitrogen atom, leading to the formation of the strained three-membered aziridinium ring. mdpi.com
The subsequent ring-opening of this electrophilic intermediate by a nucleophile is typically governed by an SN2 mechanism. The nucleophile attacks one of the two carbon atoms of the ring, leading to inversion of stereochemistry at that center. The regioselectivity of the attack (i.e., which carbon is attacked) can be influenced by steric and electronic factors of the substituents on the ring. mdpi.com
A notable advancement involves the treatment of unsymmetrical 2,3-disubstituted aziridines with a Lewis acid like titanium tetrachloride (TiCl4) to generate β-phenethylamine products. nih.gov This reaction is proposed to proceed through the formation of a phenonium ion intermediate, which controls the regioselective ring-opening. nih.gov This method allows for the synthesis of complex phenethylamine derivatives from simple aziridines. nih.gov Another modern approach uses N-pyridinium aziridines, which act as dual electrophiles. A bromide-promoted ring-opening generates a β-bromo pyridinium (B92312) amine, which can then undergo a selective nickel-catalyzed cross-coupling with organozinc nucleophiles. nih.govresearchgate.net
Table 2: Examples of Aziridinium Ion Ring-Opening Reactions
| Precursor | Activating Reagent | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| β-Amino alcohol | (CF3CO)2O/H2SO4 | Various nucleophiles | Substituted amine | mdpi.com |
| N-Tosyl aziridine | TiCl4 | Intramolecular phenyl group | β-Phenethylamine | nih.gov |
| N-Pyridinium aziridine | TMSBr, Ni catalyst | Organozinc reagents | β-Phenethylamine analogue | nih.govresearchgate.net |
Total Synthesis Strategies for Complex Analogues Incorporating the this compound Moiety
The synthesis of architecturally complex molecules requires robust and stereocontrolled methods. epfl.ch Strategies for incorporating the β-phenethylamine core often rely on convergent approaches, where key fragments of the molecule are synthesized independently and then coupled together. For instance, a fragment containing the chiral amine portion can be prepared using the chiral auxiliary or stereospecific methods described above and then joined with another complex fragment to assemble the final carbon skeleton.
In the context of alkaloid synthesis, cyclization reactions are frequently employed to construct the intricate polycyclic systems. nih.gov A pre-formed β-phenethylamine unit can be embedded within a larger acyclic precursor, which is then induced to cyclize, forming one or more rings in a single step. For example, enamide-alkyne cycloisomerization can be used to form nitrogen-containing heterocyclic systems, which are common cores in natural products. nih.gov
The pursuit of complex targets often drives the innovation of new chemical reactions. epfl.chrsc.org The challenges encountered in the total synthesis of a natural product containing a substituted β-phenethylamine can lead to the discovery of new reagents or catalytic systems that can then be applied to a broader range of synthetic problems. These efforts not only provide access to rare and biologically important molecules but also expand the toolkit of synthetic organic chemistry. nih.govpsu.edu
Advanced Spectroscopic and Chromatographic Characterization in Research
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
The analysis of stereoisomers of 2-phenylpentan-3-amine is critical in research settings to understand its properties and synthesis outcomes. Since this compound possesses two chiral centers, it can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Chiral chromatography is the definitive technique for separating and quantifying these enantiomeric and diastereomeric pairs. This separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP), leading to different retention times. bgb-analytik.com The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's volatility, thermal stability, and the specific requirements of the analysis.
Chiral HPLC is a powerful and versatile method for the enantiomeric and diastereomeric purity assessment of non-volatile or thermally sensitive compounds like this compound. americanpharmaceuticalreview.com The technique has become a standard for chiral analysis in many scientific fields. americanpharmaceuticalreview.com The separation is achieved by using a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used and have demonstrated broad applicability for separating chiral amines. yakhak.org
The enantioselectivity observed is influenced by the specific CSP, the mobile phase composition, and the analyte's structure. yakhak.org For primary amines, successful separations are often achieved in normal-phase, reversed-phase, or polar organic modes. researchgate.netchemcoplus.co.jp The interaction mechanisms are complex, involving hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create the necessary difference in interaction energy for separation. bgb-analytik.com In some cases, derivatizing the amine with a suitable agent can improve peak shape and resolution. yakhak.org Method development often requires screening multiple columns and mobile phase conditions to achieve optimal separation. bgb-analytik.comsigmaaldrich.com
For instance, the enantiomeric purity of propargylic amino alcohols, which share structural similarities with the target compound, has been determined using a Daicel Chiralpak AD-H column with a hexane/isopropanol mobile phase. rsc.org The development of methods for related compounds often provides a strong starting point for new analyses. beilstein-journals.org
Table 1: Common Chiral Stationary Phases (CSPs) for Amine Separation by HPLC
| CSP Type | Selector Backbone | Common Mobile Phases | Interaction Mechanism |
|---|---|---|---|
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(phenylcarbamate)) | Normal Phase: Hexane/IsopropanolReversed Phase: Acetonitrile/Water, Methanol/Water | Hydrogen bonding, π-π interactions, steric inclusion bgb-analytik.comyakhak.org |
| Pirkle-type | Covalently bonded π-acidic or π-basic aromatic rings (e.g., N-3,5-dinitrobenzoyl) | Normal Phase: Hexane/Ethanol/ChloroformReversed Phase: Acetonitrile/Buffered water | π-π interactions, hydrogen bonding, dipole stacking chemcoplus.co.jp |
| Crown Ether | Covalently bonded (18-Crown-6)-tetracarboxylic acid | Methanol/Acidic modifier (e.g., perchloric acid) | Host-guest complexation with primary amine groups chemcoplus.co.jp |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Polar Ionic, Polar Organic, Reversed Phase | Multiple interaction modes including ionic, hydrogen bonding, and π-π interactions sigmaaldrich.com |
Gas chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. For the analysis of chiral amines like this compound, direct separation is often challenging. Therefore, derivatization of the primary amine group is a common strategy to improve volatility, thermal stability, and chromatographic performance. nih.govwiley.com Agents such as trifluoroacetic anhydride (B1165640) (TFAA) are frequently used to convert amines into their corresponding trifluoroacetyl derivatives, which are more amenable to GC analysis. wiley.comchromatographyonline.com
The most successful and widely used CSPs for enantioselective GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.comscispace.com These CSPs, such as those based on substituted β- or γ-cyclodextrins, offer a variety of interaction mechanisms, including inclusion complexation and surface interactions (dipole-dipole, hydrogen bonding), which are essential for chiral recognition. chromatographyonline.comscispace.com The choice of cyclodextrin derivative and the specific derivatizing agent can significantly impact the separation factor (α) and resolution (Rs). chromatographyonline.com Research has shown that for aromatic amines, these methods can provide high enantioselectivity. nih.gov
For example, studies on the separation of acetylated phenyl-substituted alcohols, which are structurally related to this compound, have been successfully performed on cyclodextrin-based chiral columns. A study separating acetylated 2-phenylbutanol, 2-phenylpentanol, and 2-phenylhexanol demonstrated the effectiveness of a heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin CSP. researchgate.netresearchgate.net The analysis is typically performed using a GC system equipped with a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. rsc.org
Table 2: Typical Conditions for Chiral GC Analysis of Amines
| Parameter | Description | Example |
|---|---|---|
| Derivatization Agent | Converts the amine to a more volatile and stable derivative. | Trifluoroacetic anhydride (TFAA) nih.govchromatographyonline.com, Isopropyl isocyanate nih.gov |
| Chiral Stationary Phase | The chiral selector responsible for enantiomeric separation. | Derivatized cyclodextrins, e.g., heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin researchgate.netresearchgate.net |
| Column | Capillary column coated with the CSP. | 25 m x 0.25 mm CCSF (Capillary Column Fused Silica) researchgate.net |
| Carrier Gas | Inert gas to move the analyte through the column. | Hydrogen researchgate.net or Helium |
| Detector | Quantifies the analyte as it elutes. | Flame Ionization Detector (FID) |
| Temperature Program | Controlled heating of the oven to facilitate separation. | e.g., 30°C (10 min) then ramp to 180°C at 1°C/min researchgate.net |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. horiba.comrenishaw.com They provide complementary information, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. horiba.com
For this compound, IR spectroscopy is particularly useful for identifying the N-H and C-N bonds of the primary amine group and the characteristic vibrations of the phenyl group. As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com An N-H bending vibration should also be present around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com The aromatic phenyl group will exhibit C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching "ring breathing" modes in the 1600-1450 cm⁻¹ region. researchgate.net
Raman spectroscopy provides a spectral fingerprint that is highly specific to a molecule's structure. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic ring in this compound are expected to produce strong Raman signals. The technique can also provide information about C-C and C-N skeletal vibrations. Analysis of Raman spectra can reveal subtle structural details and confirm the presence of key functional groups. renishaw.com For example, studies on related molecules have used Raman spectroscopy to probe the interactions of amine groups through hydrogen bonding. researchgate.net
Table 3: Expected Vibrational Modes for this compound
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|---|
| Amine (R-NH₂) (Primary) | N-H Stretch | 3400-3250 (two bands, medium) orgchemboulder.com | 3400-3250 (weak) iitm.ac.in |
| N-H Bend (Scissoring) | 1650-1580 (medium to strong) orgchemboulder.com | 1650-1580 (variable) | |
| N-H Wag | 910-665 (broad, strong) orgchemboulder.com | - | |
| Aliphatic C-N | C-N Stretch | 1250-1020 (weak to medium) orgchemboulder.com | 1250-1020 (variable) |
| Aromatic Ring (Phenyl) | C-H Stretch | 3100-3000 (weak to medium) | 3100-3000 (strong) |
| C=C Ring Stretch | 1600-1450 (variable, multiple bands) researchgate.net | 1600-1450 (strong) | |
| Alkyl (Ethyl, Methyl) | C-H Stretch | 2960-2850 (strong) | 2960-2850 (strong) |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometries and Electronic Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Phenylpentan-3-amine, DFT calculations can predict its three-dimensional geometry, bond lengths, bond angles, and electronic properties. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), researchers can obtain an optimized molecular structure.
These calculations provide valuable data on the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. For alkylamines, the lone pair of electrons on the nitrogen atom significantly influences the HOMO, making it a primary site for electrophilic attack. The electronic properties of alkylamines, such as their basicity, are enhanced by electron-donating alkyl groups through an inductive effect, which increases the electron density on the nitrogen atom. libretexts.org
Table 1: Predicted Geometric and Electronic Properties of this compound using DFT
| Parameter | Predicted Value |
| C-N Bond Length | 1.47 Å |
| C-N-H Bond Angle | 109° |
| HOMO Energy | -5.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Dipole Moment | 1.5 D |
Note: The data in this table is hypothetical and representative of typical values for similar aliphatic amines.
Mechanistic Pathway Analysis through Computational Modeling
Computational modeling is instrumental in elucidating the reaction mechanisms for the synthesis of amines. The formation of this compound, for instance, can occur through the reductive amination of a ketone. DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates. nih.govacs.orgnih.gov
Transition State Calculations: By locating the transition state structures along the reaction coordinate, the activation energy for each step can be calculated. For the reductive amination of pentan-2-one with a phenyl-containing amine source, the mechanism involves the formation of a hemiaminal intermediate, followed by dehydration to an imine, which is then reduced. Computational studies on similar reactions have shown that the dehydration step to form the imine is often the rate-determining step. nih.govacs.org
Distortion-Interaction Analysis: The activation strain model, also known as distortion-interaction analysis, provides deeper insight into the factors controlling reaction barriers. researchgate.netnih.govrsc.orgfigshare.comillinois.edu This model deconstructs the activation energy into two components:
Distortion Energy (or Strain Energy): The energy required to distort the reactants from their ground-state geometries to their geometries in the transition state.
Interaction Energy: The stabilizing energy released when the distorted reactants interact in the transition state.
This analysis can reveal whether the activation barrier is dominated by the energy needed to deform the reactants or by the interaction between them, offering a powerful tool for understanding and predicting reactivity. researchgate.netnih.govrsc.orgfigshare.comillinois.edu
In Silico Approaches for Enzyme Engineering and Substrate Specificity Prediction
The synthesis of chiral amines is of great interest, and enzymes like transaminases are often employed for this purpose. nih.govdovepress.comnih.gov Computational methods are pivotal in engineering these enzymes to accept non-natural or bulky substrates like those that would form this compound.
Molecular Docking: This technique predicts the preferred orientation of a substrate when bound to the active site of an enzyme. nih.gov For a transaminase, molecular docking can be used to model how a precursor ketone to this compound fits into the active site. The docking score, which estimates the binding affinity, can help in identifying promising enzyme candidates or in suggesting mutations to improve binding.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the enzyme-substrate complex over time. quantumzyme.comacs.orgnih.govacs.orgrug.nl These simulations can reveal how the substrate and enzyme move and interact, providing insights into the stability of the binding pose and the conformational changes that may be necessary for catalysis. By analyzing the trajectories from MD simulations, researchers can identify key amino acid residues that interact with the substrate and predict the effects of mutations on substrate specificity and enantioselectivity. quantumzyme.comacs.orgnih.govacs.orgrug.nl For bulky substrates, engineering the substrate entry tunnel of the enzyme can have a profound impact on its activity. quantumzyme.comacs.org
Table 2: Hypothetical Molecular Docking and MD Simulation Results for a Precursor of this compound with a Transaminase
| Parameter | Wild-Type Enzyme | Engineered Mutant |
| Docking Score (kcal/mol) | -5.2 | -7.8 |
| Key Interacting Residues | Tyr87, Trp156 | Tyr87, Phe122, Trp156 |
| RMSD of Substrate (Å) | 2.5 | 1.1 |
| Binding Free Energy (kcal/mol) | -6.5 | -9.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Properties
Computational methods can also predict the spectroscopic properties of molecules, which is invaluable for their characterization.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. nih.govmdpi.compdx.eduliverpool.ac.uksourceforge.io Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. These can then be converted into chemical shifts that can be compared with experimental spectra. The accuracy of these predictions has been significantly improved by combining DFT calculations with machine learning approaches. nih.govmdpi.com For aliphatic amines, the chemical shifts of protons on the carbon adjacent to the nitrogen are of particular interest.
Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, which contains a phenyl group, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the aromatic ring.
Applications As Synthetic Intermediates and Precursors in Advanced Organic Synthesis
Building Block for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. chemistryviews.orguomustansiriyah.edu.iq The primary amine functionality of 2-phenylpentan-3-amine makes it a suitable precursor for the construction of these ring systems. uomustansiriyah.edu.iq Various synthetic methodologies can be employed to incorporate the this compound scaffold into heterocyclic frameworks.
One common approach involves the reaction of the primary amine with difunctional reagents, such as dihalides or diketones, to form saturated or unsaturated heterocyclic rings. organic-chemistry.org For instance, condensation with α,ω-dihalides can lead to the formation of cyclic amines like pyrrolidines or piperidines, depending on the chain length of the dihalide. organic-chemistry.org Microwave-assisted cyclocondensation reactions in an aqueous medium provide an efficient and environmentally benign route to such heterocycles. organic-chemistry.org
Furthermore, the amine group can participate in cyclization reactions to form fused heterocyclic systems. chimia.ch For example, multicomponent reactions involving aldehydes and other reactive species can be utilized to construct complex heterocyclic structures in a single step. zioc.ru The strategic use of catalysts, such as transition metals or organocatalysts, can facilitate these transformations and control the stereochemical outcome of the reaction. organic-chemistry.orgthieme-connect.com
The synthesis of various nitrogen-containing heterocycles using primary amines as building blocks is well-documented in the scientific literature. These methods often involve N-heterocyclization of primary amines with diols catalyzed by metal complexes or through a "Borrowing Hydrogen" strategy. organic-chemistry.org Gold-catalyzed hydroamination of unactivated olefins is another powerful technique for creating nitrogen heterocycles. organic-chemistry.org
Precursor for Bioactive Analogues and Scaffolds
The structural framework of this compound is a key component in various bioactive molecules. Its hydrochloride salt has been investigated for its potential effects on neurotransmitter systems, suggesting possible applications in medicinal chemistry. smolecule.com The phenyl group and the amine functionality are crucial for its interaction with biological targets. smolecule.com
The chiral nature of this compound is of particular importance in the development of bioactive analogues. nih.gov Enantiomerically pure forms of the compound can be used to synthesize stereochemically defined molecules, which often exhibit significantly different biological activities. Asymmetric synthesis techniques are therefore critical in preparing these chiral building blocks. smolecule.com
Researchers have explored the synthesis of various analogues by modifying the core structure of this compound. For example, the introduction of different substituents on the phenyl ring or alterations to the pentyl chain can lead to compounds with tailored biological properties. The amine group itself can be derivatized to form amides, sulfonamides, or other functional groups, further expanding the diversity of accessible analogues.
The synthesis of β-hydroxy α-amino acids, which are important components of many biologically active products, can be achieved using related chiral amine synthons. nih.gov Methodologies like the asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases are instrumental in creating these valuable intermediates. nih.gov
Role in the Synthesis of Complex Natural Products and Pharmaceuticals
The structural motifs present in this compound are found in a variety of natural products and pharmaceutical agents. Chiral amines are widely recognized for their role as key intermediates in the total synthesis of these complex molecules. thieme-connect.com
The synthesis of alkaloids, a large and diverse group of naturally occurring compounds with significant physiological effects, often relies on chiral amine precursors. thieme-connect.com Methodologies such as organocatalytic α-amination of carbonyl compounds provide efficient routes to chiral amines that can be further elaborated into complex alkaloid skeletons. thieme-connect.com
While direct examples of the incorporation of this compound into specific, named natural products or pharmaceuticals are not extensively detailed in the readily available literature, its utility as a synthetic intermediate is clear from the broader context of organic synthesis. The principles of using chiral amines to construct complex molecular architectures are well-established. For instance, the synthesis of compounds like (R)-1-((S)-1- methylpyrrolidin- 2-yl)-5-phenylpentan-2-ol, which has shown therapeutic potential, demonstrates the value of chiral amino alcohol derivatives. thieme-connect.com
The development of new synthetic methods continues to enhance the utility of compounds like this compound. For example, novel transformations that allow for the selective functionalization of similar acyclic structures are constantly being explored. rsc.org These advancements will undoubtedly expand the role of this compound and its derivatives in the synthesis of future generations of complex natural products and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
